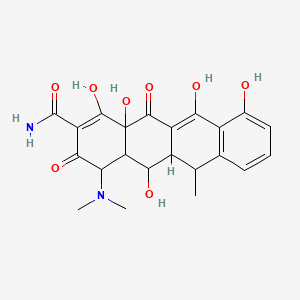

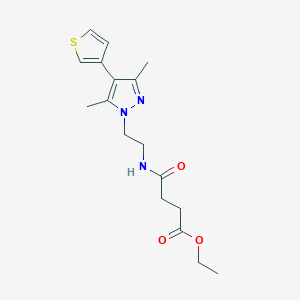

![molecular formula C10H10F2O3 B2639398 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 2411274-52-5](/img/structure/B2639398.png)

2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

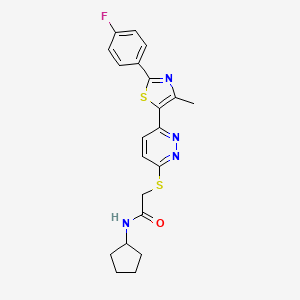

The compound “2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane” is an organic compound containing an oxirane (epoxide) group, a difluoromethoxy group, and a phenoxy group . The presence of these functional groups suggests that it could be involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the three-membered cyclic ether (oxirane), the aromatic ring (phenoxy), and the difluoromethoxy group . The presence of fluorine atoms could potentially influence the compound’s reactivity and physical properties due to their high electronegativity.Chemical Reactions Analysis

The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or under acidic or basic conditions . The difluoromethoxy and phenoxy groups might also participate in various reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar difluoromethoxy and phenoxy groups could impact its solubility in various solvents .科学的研究の応用

Dental Applications : Siloranes, which include compounds with oxirane functionality, are studied for their potential in creating dental composites with low shrinkage/stress. These siloranes demonstrate stability and insolubility in biological fluid simulants, making them suitable for use in the oral environment compared to conventional oxirane-functional monomers (Eick et al., 2006).

Catalytic Hydrogenation : The catalytic hydrogenation of oxirane compounds, including their methyl derivatives, in the presence of aluminium chloride catalysts, leads to the formation of ethanol and propan-1-ol. This study sheds light on the reaction mechanisms and variations in chemical parameters (Kuevi, Atohoun, & Mensah, 2012).

Polymer Synthesis : The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involves ring-opening polymerization, indicating potential applications in polymer science and materials engineering (Li Zhan-xiong, 2012).

Chemical Synthesis : In chemical synthesis, oxiranes with carbonyl functional groups can undergo cyclodimerization to form 1,3-dioxolane rings, indicating their utility in synthesizing complex cyclic compounds (Kanoh, Nishimura, Naka, & Motoi, 2002).

Genetic and Biological Research : Studies on oxiranes and siloranes in mammalian cells in vitro revealed their potential to induce gene mutations and chromosomal aberrations, thus contributing to genetic and biological research (Schweikl, Schmalz, & Weinmann, 2004).

Chiral Resolution in Chemistry : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent for α-chiral amines, demonstrating its significance in the field of stereochemistry (Rodríguez-Escrich et al., 2005).

作用機序

特性

IUPAC Name |

2-[[3-(difluoromethoxy)phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c11-10(12)15-8-3-1-2-7(4-8)13-5-9-6-14-9/h1-4,9-10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKYQGDUOPJDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)

![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2639326.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)